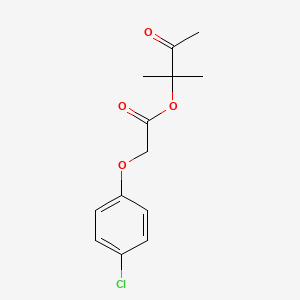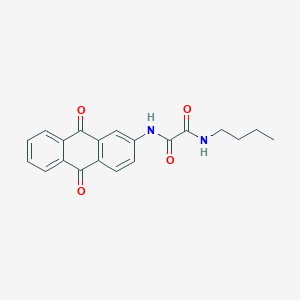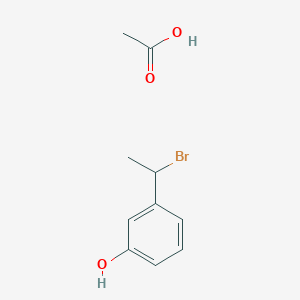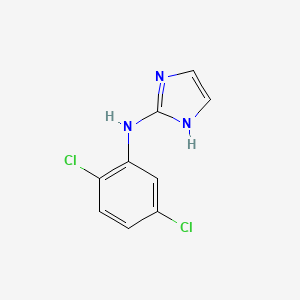![molecular formula C12H12O3P+ B14351941 Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium CAS No. 91271-19-1](/img/structure/B14351941.png)
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methoxynaphthalene moiety, and an oxophosphanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium typically involves the reaction of 5-methoxynaphthalene with a suitable phosphonium reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxophosphanium group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to target molecules, while the oxophosphanium group facilitates various chemical transformations. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or modulation of signaling pathways.
Comparison with Similar Compounds
Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium can be compared with other similar compounds, such as:
- Hydroxy[(5-methoxynaphthalen-1-yl)methyl]phosphonium
- Methoxy[(5-hydroxynaphthalen-1-yl)methyl]oxophosphanium
- Hydroxy[(5-methoxynaphthalen-1-yl)methyl]phosphine oxide
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific combination of hydroxy, methoxy, and oxophosphanium groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91271-19-1 |
|---|---|
Molecular Formula |
C12H12O3P+ |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
hydroxy-[(5-methoxynaphthalen-1-yl)methyl]-oxophosphanium |
InChI |
InChI=1S/C12H11O3P/c1-15-12-7-3-5-10-9(8-16(13)14)4-2-6-11(10)12/h2-7H,8H2,1H3/p+1 |
InChI Key |
PACAUIYONUHOCA-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=CC2=C(C=CC=C21)C[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)



![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)



![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)

